molecular formula C9H10ClNO2 B7970159 Methyl 2-(6-chloropyridin-3-yl)propanoate

Methyl 2-(6-chloropyridin-3-yl)propanoate

Cat. No.: B7970159
M. Wt: 199.63 g/mol
InChI Key: FMKOHOMSKOYASH-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloropyridin-3-yl)propanoate is a pyridine derivative featuring a chlorine substituent at the 6-position of the pyridine ring and a methyl propanoate ester group at the 3-position. Its synthesis often involves cross-coupling reactions or esterification protocols, as exemplified by iridium-catalyzed methods similar to those used for Methyl 2-(di(tert-butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoate .

Properties

IUPAC Name

methyl 2-(6-chloropyridin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(9(12)13-2)7-3-4-8(10)11-5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKOHOMSKOYASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the following steps:

  • Deprotonation : At -78°C in tetrahydrofuran (THF), n-butyllithium (n-BuLi) abstracts the α-proton from methyl 2-(6-chloropyridin-3-yl)acetate, generating a stabilized enolate.

  • Alkylation : Methyl iodide (MeI) reacts with the enolate, delivering a methyl group to the α-position and forming the propanoate ester.

Key Reaction Parameters :

  • Temperature : -78°C (maintained using a dry ice/acetone bath) to minimize side reactions.

  • Atmosphere : Inert nitrogen gas to prevent moisture or oxygen interference.

  • Molar Ratios : A 10:1 excess of MeI relative to the starting ester ensures complete alkylation.

Experimental Procedure

  • Step 1 – Enolate Formation :

    • Dissolve methyl 2-(6-chloropyridin-3-yl)acetate (2.04 g, 10.78 mmol) in anhydrous THF (30 mL).

    • Cool to -78°C under nitrogen.

    • Slowly add n-BuLi (4.74 mL of 2.5 M solution in THF, 11.85 mmol) and stir for 30 minutes.

  • Step 2 – Methylation :

    • Add MeI (15.61 g, 107.75 mmol) dropwise to the enolate solution.

    • Stir at -78°C for 12 hours.

  • Workup and Purification :

    • Quench the reaction with saturated NH₄Cl (100 mL).

    • Extract with ethyl acetate (3 × 100 mL), wash with brine, and dry over Na₂SO₄.

    • Purify via silica gel column chromatography (PE:EA = 10:1 → 1:1) to isolate the product (1.1 g, 50% yield).

Optimization Considerations

  • Base Selection : n-BuLi is preferred for its strong deprotonating ability, though LDA (lithium diisopropylamide) could offer comparable results at higher temperatures.

  • Solvent Effects : THF’s polarity and low temperature compatibility facilitate enolate stability. Alternatives like diethyl ether may require adjusted cooling.

  • Yield Limitations : The 50% yield reflects challenges in enolate quenching and competing O-alkylation, which are mitigated by slow MeI addition and strict temperature control.

Alternative Pathways and Feasibility

While the alkylation method dominates literature, alternative routes merit theoretical exploration:

Transesterification

Transesterification of a higher alkyl ester (e.g., ethyl) with methanol could yield the methyl ester. This method is less common for aromatic esters due to slower kinetics.

Critical Analysis of Methodologies

Limitations and Risks

  • Cryogenic Conditions : Maintaining -78°C demands dry ice/acetone baths, complicating large-scale production.

  • n-BuLi Handling : Pyrophoric nature necessitates stringent safety protocols.

Industrial and Research Applications

This compound serves as a precursor for:

  • Agrochemicals : Chloropyridine motifs are prevalent in insecticides and herbicides.

  • Pharmaceuticals : Intermediate in nonsteroidal anti-inflammatory drug (NSAID) derivatives.

Data Summary Table

ParameterDetails
CAS Number 717106-72-4
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
Synthetic Yield 50%
Key Reagents Methyl 2-(6-chloropyridin-3-yl)acetate, n-BuLi, MeI
Purification Method Silica gel chromatography (PE:EA gradient)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloropyridin-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In the realm of chemistry, Methyl 2-(6-chloropyridin-3-yl)propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution, reduction, and oxidation, makes it a versatile building block for further chemical transformations.

Biology

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that it exhibits antifungal activity.
  • Enzyme Inhibition : It has shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory responses.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development:

  • Therapeutic Agents : Its structural features allow for the design of new therapeutic agents targeting inflammation and infectious diseases.
  • Antiviral Activity : Recent studies suggest that derivatives of this compound may inhibit viral proteases, including those from SARS-CoV-2.

Case Studies and Experimental Data

Several studies have documented the biological activities of this compound:

Study ReferenceBiological ActivityIC50 ValueObservations
Enzyme Inhibition50 nMEffective against COX enzymes
Antiviral Activity250 nMInhibits SARS-CoV-2 protease
AntimicrobialN/AExhibits antifungal properties

These findings highlight the compound's potential as a candidate for further research in therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloropyridin-3-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate

  • Structure: Features a fluorine at the 5-position and an amino group at the 2-position of the pyridine ring.
  • Substituent Effects: The amino group enhances hydrogen bonding capacity, increasing solubility in polar solvents compared to the chloro substituent in the target compound.
  • Applications: Likely used in medicinal chemistry due to the amino group’s ability to interact with biological targets .

(E)-Methyl 3-(6-Cyano-5-fluoropyridin-3-yl)acrylate

  • Structure: Contains cyano (6-position) and fluorine (5-position) substituents, with an acrylate ester (vs. propanoate).
  • Substituent Effects: The cyano group strongly withdraws electrons, reducing pyridine ring basicity and accelerating ester hydrolysis under basic conditions.
  • Reactivity : Higher susceptibility to Michael addition reactions due to the α,β-unsaturated ester .

Methyl 3-(6-Bromo-2-chloropyridin-3-yl)acrylate

  • Structure : Bromine (6-position) and chlorine (2-position) substituents with an acrylate ester.
  • Substituent Effects :
    • Bromine’s larger atomic size and polarizability enhance lipophilicity, favoring membrane permeability in biological systems.
    • The combined electron-withdrawing effects of Br and Cl may slow ester hydrolysis compared to the target compound.
  • Applications: Potential intermediate in halogen-rich agrochemicals .

Propanedioic Acid 3-O-[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)pyridin-3-yl]phenyl] 1-O-Methyl

  • Structure : Difunctional ester (propanedioic acid) with trifluoromethyl groups on both the phenyl and pyridine rings.
  • Substituent Effects :
    • Trifluoromethyl groups drastically reduce electron density, increasing resistance to electrophilic substitution.
    • High polarity, as indicated by an HPLC retention time of 0.81 minutes, suggests enhanced solubility in aqueous media compared to the target compound .
  • Reactivity : The diacid structure may undergo decarboxylation under acidic conditions.

Methyl 2-(Di(tert-butoxycarbonyl)amino)-3-(6-chloropyridin-3-yl)propanoate

  • Structure: Boc-protected amino group on the propanoate chain.
  • Substituent Effects :
    • The bulky Boc groups increase steric hindrance, slowing enzymatic or chemical degradation of the ester.
    • Enhanced lipophilicity improves membrane penetration, making it suitable for prodrug designs.
  • Synthesis : Prepared via iridium-catalyzed coupling, highlighting a scalable route for similar compounds .

Comparative Data Table

Compound Name Substituents (Pyridine Ring) Key Functional Groups Molecular Weight (g/mol) Notable Properties
This compound 6-Cl Propanoate ester ~213.6 (calc.) Moderate polarity, agrochemical intermediate
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate 2-NH₂, 5-F Propanoate ester ~214.2 (calc.) High solubility, medicinal applications
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate 6-CN, 5-F Acrylate ester ~220.2 (calc.) Electron-deficient, reactive α,β-site
Propanedioic acid derivative 6-CF₃, phenyl-CF₃ Propanedioic ester 406.1 (LCMS: m/z 407 [M+H]⁺) High polarity, HPLC RT: 0.81 min
Methyl 2-(di-Boc-amino)-3-(6-Cl-pyridin-3-yl)propanoate 6-Cl, Boc-protected NH Propanoate ester 413.3 (reported) Lipophilic, prodrug candidate

Key Findings and Implications

  • Substituent Position and Electronic Effects: Chlorine at the 6-position (target compound) balances electron withdrawal and steric effects, favoring stability in synthetic intermediates. Fluorine or cyano groups enhance reactivity but may reduce bioavailability.
  • Ester Group Variations: Propanoate esters (target compound) offer flexibility, while acrylates or diacid esters introduce conjugation or polarity, altering degradation pathways.
  • Applications: The target compound’s balance of chloro and ester groups makes it versatile for pesticide synthesis, whereas analogs with amino or trifluoromethyl groups are tailored for pharmaceuticals .

Biological Activity

Methyl 2-(6-chloropyridin-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, therapeutic potentials, and research findings associated with this compound.

Chemical Structure and Properties

This compound features a chlorinated pyridine ring, which is known to enhance biological activity through various mechanisms. The presence of the ester functional group allows for potential hydrolysis, releasing active carboxylic acids that can interact with biological targets.

The biological activity of this compound involves interactions with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which can be crucial in therapeutic applications. For instance, it has been investigated for its potential to modulate enzyme activity through binding interactions that disrupt normal cellular processes .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Experimental Data

  • Inhibition Studies : Research has demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. For example, studies have shown its effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .
  • Antiviral Activity : Recent investigations have indicated that derivatives of this compound may possess antiviral properties, particularly against viruses like SARS-CoV-2. These compounds showed significant inhibitory effects on viral proteases, suggesting potential as therapeutic agents .
  • Pharmacokinetic Profile : A pharmacokinetic analysis revealed that the compound exhibits a moderate half-life and clearance rate, indicating favorable absorption characteristics that could be beneficial in drug formulation .

Data Tables

The following table summarizes key findings from various studies on this compound:

Study ReferenceBiological ActivityIC50 ValueObservations
Enzyme Inhibition50 nMEffective against COX enzymes
Antiviral Activity250 nMInhibits SARS-CoV-2 protease
AntimicrobialN/AExhibits antifungal properties

Applications in Drug Development

This compound is being explored for its potential in drug development due to its ability to modulate biological pathways effectively. Its structural features make it an attractive candidate for designing new therapeutic agents targeting inflammation and infectious diseases.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(6-chloropyridin-3-yl)propanoate, and how can reaction yields be improved?

A methodologically robust approach involves iridium-catalyzed allylic substitution. For example, methyl 2-(di(tert-butoxycarbonyl)amino)acrylate reacts with 2-chloro-5-iodopyridine in the presence of [Ir(ppy)₂(dtbbpy)]PF₆ and Hantzsch ester, yielding 77% of the product after purification . Key parameters for optimization include:

  • Catalyst loading (0.01–0.1 equiv of Ir).
  • Solvent selection (tetrahydrofuran/hexanes for column chromatography).
  • Stoichiometric control of the acrylate reagent (2 equiv).

Q. How can researchers validate the structural identity of this compound post-synthesis?

Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Look for characteristic peaks (e.g., methyl ester protons at δ ~3.7 ppm, pyridinyl protons at δ 7.5–8.2 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with mass accuracy <5 ppm .
  • HPLC-PDA : Monitor purity using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are common impurities or byproducts during synthesis, and how are they resolved?

Impurities often arise from incomplete substitution or ester hydrolysis. For example:

  • Unreacted 2-chloro-5-iodopyridine : Detectable via GC-MS or residual iodine signals in NMR .
  • Hydrolysis products : Use anhydrous conditions and molecular sieves to suppress ester degradation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

Chiral auxiliaries or asymmetric catalysis are critical. For instance:

  • Chiral ligands : Use (R)- or (S)-BINAP with palladium catalysts to induce enantioselectivity in cross-coupling steps .
  • Dynamic kinetic resolution : Employ enzymes like lipases to resolve racemic mixtures during ester hydrolysis .

Q. What computational or crystallographic tools are recommended for analyzing its molecular interactions?

  • SHELXL/SHELXS : Refine crystal structures using high-resolution X-ray diffraction data. SHELXL handles twinned data and disorder modeling effectively .
  • ORTEP-3 : Generate publication-quality thermal ellipsoid plots to visualize bond angles and torsional strain .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

Contradictions often stem from dynamic processes or solvent effects:

  • VT-NMR : Variable-temperature experiments (e.g., −40°C to 60°C) to identify rotational barriers or tautomerism .
  • COSY/NOESY : Map coupling networks to distinguish diastereotopic protons or conformational isomers .

Q. What strategies are effective for studying its reactivity in complex matrices (e.g., biological systems)?

  • Isotopic labeling : Introduce ¹³C or ²H labels at the methyl ester or pyridinyl group to track metabolic pathways via LC-MS/MS .
  • Fluorescent tagging : Conjugate with dansyl chloride or BODIPY derivatives for real-time fluorescence imaging in cellular assays .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for this compound

TechniqueCritical Data PointsReference
¹H NMR (CDCl₃)δ 3.78 (s, 3H, OCH₃), δ 8.20 (br s, 1H, pyridinyl)
¹³C NMRδ 171.1 (C=O), δ 157.9 (C-Cl)
HRMS (ESI+)[M+H]⁺ = 185.60762 (C₈H₈ClNO₂)

Q. Table 2. Crystallographic Refinement Parameters Using SHELXL

ParameterValue/SettingPurpose
R-factor<0.05 for high-resolution dataAssess model accuracy
Twin lawHKLF 5 syntax for hemihedral twinningHandle twinned crystals
ADPsAnisotropic refinement for non-H atomsReduce thermal noise

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